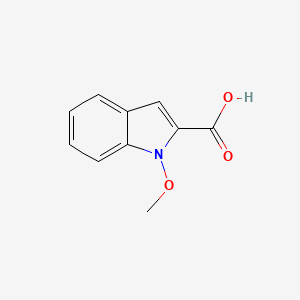
Indole-2-carboxylic acid, 1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyindole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in various natural products and pharmaceuticals. This compound is known for its potential neuroprotective and hypoglycemic properties . It has been studied for its effects on reducing ischemic area size, decreasing oxidative stress, and enhancing long-term potentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxyindole-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of indole with methoxycarbonyl chloride under basic conditions . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the methoxy group on the indole ring .
Industrial Production Methods: Industrial production of methoxyindole-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Methoxyindole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Substitution reactions, especially electrophilic substitution, are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Scientific Research Applications
Methoxyindole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in modulating biochemical pathways and physiological processes.
Medicine: Investigated for its neuroprotective and hypoglycemic properties, making it a potential candidate for treating neurological disorders and diabetes
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Methoxyindole-2-carboxylic acid exerts its effects through several mechanisms:
Neuroprotection: It reduces oxidative stress and enhances long-term potentiation, which is crucial for memory and learning.
Hypoglycemic Effect: The compound inhibits gluconeogenesis in the liver and acts as an inhibitor of mitochondrial dihydrolipoamide dehydrogenase, leading to reduced blood glucose levels.
Comparison with Similar Compounds
Methoxyindole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-3-acetic acid: Another indole derivative with potential neuroprotective effects.
Methoxyindole-2-carboxylic acid stands out due to its unique combination of neuroprotective and hypoglycemic properties, making it a compound of significant interest in both medicinal and industrial research .
Properties
CAS No. |
16264-69-0 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-methoxyindole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13) |
InChI Key |
UQPQAWFLYZMNRO-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=CC=CC=C2C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















